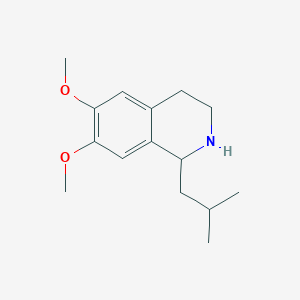![molecular formula C9H10N4O3S3 B256296 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B256296.png)
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound with a molecular formula of C11H12N4O3S3. This compound has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
作用机制
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of various enzymes, including aldose reductase, acetylcholinesterase, and xanthine oxidase. These enzymes are involved in various physiological processes, and their inhibition may lead to the pharmacological activities observed for this compound.
Biochemical and Physiological Effects:
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to exhibit various biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory and antioxidant activities, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Moreover, this compound has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages for lab experiments. This compound is easy to synthesize and purify, and it exhibits high purity and high yield. Moreover, this compound has been extensively studied for its pharmacological activities, and its mechanism of action is well understood. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide. One potential direction is the development of analogs with improved pharmacological activities and reduced toxicity. Moreover, the potential applications of this compound in various fields, including medicinal chemistry, drug discovery, and biochemistry, should be further explored. Additionally, the mechanism of action of this compound should be further elucidated to better understand its pharmacological activities. Finally, the potential applications of this compound in the treatment of various diseases, including cancer and inflammation, should be further investigated.
合成方法
The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 2,4-thiazolidinedione with 5-(ethylthio)-1,3,4-thiadiazol-2-amine in the presence of acetic anhydride and glacial acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. This synthesis method has been reported to yield high purity and high yield of the desired product.
科学研究应用
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been reported to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer activities. Moreover, this compound has been shown to inhibit the activity of various enzymes, including aldose reductase, acetylcholinesterase, and xanthine oxidase.
属性
产品名称 |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
|---|---|
分子式 |
C9H10N4O3S3 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H10N4O3S3/c1-2-17-9-13-12-7(19-9)10-5(14)3-4-6(15)11-8(16)18-4/h4H,2-3H2,1H3,(H,10,12,14)(H,11,15,16) |
InChI 键 |
OAUWHFWBAJBFAT-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)CC2C(=O)NC(=O)S2 |
规范 SMILES |
CCSC1=NN=C(S1)NC(=O)CC2C(=O)NC(=O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)
![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
![hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide](/img/structure/B256219.png)
![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine](/img/structure/B256222.png)
![N-[3-cyclopropyl-3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B256223.png)
![N-(2-ethoxyphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B256224.png)

![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)
![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256241.png)

![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)
